molecular formula C21H20N2O5S B12197665 N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12197665
M. Wt: 412.5 g/mol
InChI Key: JRWCKHIQZCJLBT-PDGQHHTCSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 3-methoxybenzylidene group at the 5-position (Z-configuration) and an acetamide side chain linked to a 4-hydroxyphenethyl group. The compound's structural uniqueness lies in its:

  • 1,3-Thiazolidin-2,4-dione (TZD) scaffold: A heterocyclic ring system known for its role in modulating biological targets such as peroxisome proliferator-activated receptors (PPARs) and tyrosine kinases .
  • 4-Hydroxyphenethyl-acetamide moiety: Introduces hydrogen-bonding capabilities and polarity, which may improve solubility and pharmacokinetic properties .

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H20N2O5S/c1-28-17-4-2-3-15(11-17)12-18-20(26)23(21(27)29-18)13-19(25)22-10-9-14-5-7-16(24)8-6-14/h2-8,11-12,24H,9-10,13H2,1H3,(H,22,25)/b18-12-

InChI Key

JRWCKHIQZCJLBT-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the hydroxyphenyl and methoxybenzylidene groups. Common synthetic routes may include:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Hydroxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a hydroxyphenyl ethyl halide reacts with the thiazolidine intermediate.

    Addition of the Methoxybenzylidene Group: This step typically involves a condensation reaction between the thiazolidine intermediate and a methoxybenzaldehyde derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The methoxybenzylidene group can be reduced to form the corresponding methoxybenzyl derivative.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Methoxybenzyl derivatives.

    Substitution: Various thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antioxidant Activity : The presence of hydroxy groups in the phenolic structure is linked to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that thiazolidin derivatives can inhibit the growth of various bacterial strains. The compound's structure suggests potential efficacy against resistant bacterial infections .
  • Anticonvulsant Effects : Similar thiazolidin compounds have been investigated for their anticonvulsant properties. For instance, some derivatives demonstrated efficacy comparable to standard anticonvulsants like sodium valproate .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes or cancer .

Applications in Medicinal Chemistry

The unique structural features of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide make it a candidate for various therapeutic applications:

Drug Development

  • Lead Compound : Its diverse biological activities position it as a lead compound for developing new drugs targeting oxidative stress-related diseases and infections.
  • Modification Potential : The thiazolidin core allows for further chemical modifications to enhance potency and selectivity against specific targets.

Pharmacological Studies

  • In Vivo and In Vitro Testing : Ongoing studies focus on evaluating the pharmacokinetics and pharmacodynamics of this compound in various biological models to establish effective dosing regimens and safety profiles.

Case Studies

Several studies have documented the effects of similar compounds derived from thiazolidin structures:

  • Anticonvulsant Activity Study :
    • A series of thiazolidin derivatives were synthesized and tested for anticonvulsant activity. One compound showed significant efficacy in animal models, suggesting that similar modifications could enhance the activity of this compound .
  • Antimicrobial Efficacy Evaluation :
    • Research demonstrated that thiazolidin derivatives exhibit strong antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting the potential application of this compound in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Matters : The 3-methoxybenzylidene group in the target compound differs from the 2-methoxy analog in , which introduces steric hindrance and alters electronic properties.
  • Acetamide Modifications : Replacing the 4-hydroxyphenethyl group with fluorophenyl or sulfamoylphenyl impacts solubility and target selectivity.
  • Bioactivity Correlations: Thiazolidinones with sulfamoyl groups (e.g., ) show anti-inflammatory effects, while those with dihydropyrazole moieties (e.g., ) exhibit analgesic activity.

Research Findings and Implications

  • Structural Optimization : The 4-hydroxyphenethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., sulfamoylphenyl ).
  • Unanswered Questions : The Z-configuration of the benzylidene group requires validation via X-ray crystallography (methods in ).
  • Future Directions :
    • Evaluate PPAR-γ modulation, given the TZD scaffold’s historical association with diabetes therapeutics .
    • Assess synergistic effects of combining 3-methoxybenzylidene with hydroxylated acetamide groups for dual antioxidant and anti-inflammatory action .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex thiazolidine derivative noted for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H20N2O5S
  • Molecular Weight : 412.5 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 Value (µg/mL) Mechanism of Action
Compound 18A5491.61Induces apoptosis
Compound 18MCF-71.98Inhibits cell proliferation
N-[...]-acetamideHeLaNot specifiedAlters signaling pathways

These findings suggest that the compound may induce apoptosis through both extrinsic and intrinsic pathways in cancer cells, as observed in HeLa cells treated with related thiazolidine derivatives .

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit antimicrobial properties. For example, compounds derived from similar structures have been tested against Gram-positive bacteria, demonstrating effective growth inhibition:

Compound Bacterial Strain Inhibition Zone (mm)
Compound 18Staphylococcus aureus15
Compound XEscherichia coli12

These results imply that this compound may share similar antimicrobial properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolidine ring is crucial for:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors on cell membranes, influencing cellular signaling pathways.

The exact molecular targets remain under investigation; however, the presence of the hydroxyphenyl and methoxybenzylidene groups likely enhances its reactivity and binding affinity .

Study on Anticancer Activity

A notable study investigated the antiproliferative effects of this compound against multiple cancer cell lines. The results indicated a significant reduction in cell viability in A549 and MCF-7 cells after treatment with varying concentrations of the compound.

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of thiazolidine derivatives against various bacterial strains. The findings revealed that certain derivatives demonstrated potent antibacterial activity with low minimum inhibitory concentrations (MICs), underscoring their potential as therapeutic agents against infections .

Q & A

Q. What are the standard synthetic protocols for preparing thiazolidinone-acetamide derivatives, such as the target compound?

The synthesis typically involves condensation of a substituted benzylidene-thiazolidinedione intermediate with a chloroacetylated amine. For example, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione is reacted with a chloroacetylated derivative (e.g., N-substituted ethylamine) in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is monitored by TLC, and the product is isolated by precipitation in water followed by recrystallization . Alternative methods use dioxane as a solvent and triethylamine for neutralization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • IR spectroscopy : Strong absorption bands for C=O (1730–1685 cm⁻¹), C=C (1595 cm⁻¹), and NH (3240 cm⁻¹) .
  • NMR : Distinct signals for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and thiazolidinone carbonyls (δ ~165–170 ppm in ¹³C NMR) .
  • Mass spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., C₂₁H₂₀N₂O₅S) and fragmentation patterns reflecting the acetamide and thiazolidinone moieties .

Q. What preliminary biological activities have been reported for structurally similar thiazolidinone derivatives?

Analogous compounds exhibit hypoglycemic, antimicrobial, and anticancer properties. For instance, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione derivatives showed significant α-glucosidase inhibition (IC₅₀ ~12–35 µM) in antidiabetic studies . Thiazolidinones with methoxyphenyl substituents demonstrated antifungal activity against Candida albicans (MIC ~8–32 µg/mL) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) influence the yield and purity of the target compound?

  • Solvent choice : DMF facilitates high solubility of intermediates but may require thorough removal during workup to avoid contamination. Dioxane offers milder conditions but slower reaction kinetics .
  • Base selection : Potassium carbonate in DMF promotes efficient deprotonation, while triethylamine in dioxane minimizes side reactions (e.g., hydrolysis of chloroacetyl groups) .
  • Optimization : DOE (Design of Experiments) approaches, as used in flow chemistry, can systematically vary parameters like temperature and stoichiometry to maximize yield .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from substituent positioning (e.g., meta vs. para methoxy groups) or stereochemistry (Z/E isomerism in the benzylidene moiety). For example:

  • Antimicrobial activity : 3,4-Dimethoxyphenyl derivatives show enhanced activity compared to 2,4-substituted analogs due to improved membrane penetration .
  • Hypoglycemic effects : The 4-hydroxyphenethyl group in the acetamide side chain enhances binding to α-glucosidase active sites, as confirmed by molecular docking .

Q. How can researchers improve the metabolic stability of this compound for in vivo studies?

  • Prodrug approaches : Esterification of the 4-hydroxyphenyl group to reduce Phase II metabolism .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the benzylidene ring to slow oxidative degradation .
  • Formulation : Encapsulation in liposomes or cyclodextrins to enhance solubility and bioavailability .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Challenge : Co-elution of metabolites in HPLC due to structural similarity.
  • Solution : Use of tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective detection .
  • Internal standards : Stable isotope-labeled analogs (e.g., deuterated acetamide) improve quantification accuracy .

Q. Which in silico tools are most effective for predicting the pharmacokinetic and toxicological profiles of this compound?

  • ADMET prediction : Software like SwissADME or ADMETLab2.0 estimates permeability (LogP ~2.8), CYP450 inhibition risks, and hERG channel liabilities .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like PPAR-γ for antidiabetic activity .

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